![molecular formula C19H20N4O2S B2821852 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide CAS No. 1421506-25-3](/img/structure/B2821852.png)
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
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Description
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential use in treating various diseases.
Scientific Research Applications
- Chemosensor for Mercury (II) Ions : BAN serves as a chemosensor for the rapid and selective detection of mercury (II) ions in water . When reacted with mercury (II), the pink-colored BAN chemosensor turns blue due to the formation of a 2:1 coordination complex. This complex causes a bathochromic shift in the UV absorption peak from 540 to 585 nm and activates highly selective fluorescence emission at 425 nm.
- BAN derivatives have been explored as potential anticancer agents by inhibiting phosphoinositide 3-kinase alpha (PI3Kα) signaling pathways . Abnormal expression of PI3K is associated with tumor occurrence, progression, and poor prognosis. Therefore, BAN-based compounds hold promise in cancer therapy.
- BAN’s chemical structure includes a benzothiazole moiety, a piperidine ring, and a carboxamide group . These features contribute to its diverse applications.
Mercury (II) Detection and Biothiols Sensing
Anticancer Agent Design
Chemical Properties
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-15-4-5-16-17(11-15)26-19(22-16)23-9-6-13(7-10-23)18(24)21-14-3-2-8-20-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTKPDKMDKSVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide |
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